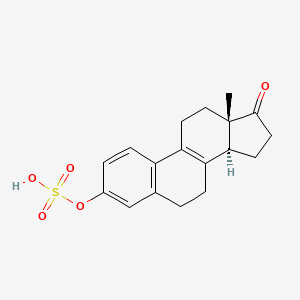
8.9-Dehydroestrone sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8.9-Dehydroestrone sulfate, also known as estra-1,3,5(10),8-tetraen-3-ol-17-one sulfate, is a naturally occurring estrogen found in horses. It is closely related to other estrogens such as equilin, equilenin, and estrone. As the 3-sulfate ester sodium salt, it is a minor constituent (3.5%) of conjugated estrogens like Premarin . This compound produces 8.9-dehydro-17β-estradiol as an important active metabolite, similar to the conversion of estrone or estrone sulfate into estradiol .
Preparation Methods
The preparation of 8.9-dehydroestrone sulfate involves several synthetic routes and reaction conditions. While specific industrial production methods are not extensively documented, it is known that conjugated estrogens, including this compound, are purified from pregnant mares’ urine . The process involves the extraction and purification of the steroidal components, followed by their conversion into sulfate esters.
Chemical Reactions Analysis
8.9-Dehydroestrone sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 8.9-dehydroestrone .
Scientific Research Applications
8.9-Dehydroestrone sulfate has several scientific research applications:
Chemistry: It is used as a reference compound in the analysis of conjugated estrogens.
Industry: It is a component of hormone replacement therapies like Premarin.
Mechanism of Action
8.9-Dehydroestrone sulfate exerts its effects by binding to estrogen receptors (ER-α and ER-β) on the surface of various cell types. This binding induces conformational changes in the receptors, affecting post-translational modifications, cell signaling, transcriptional activity, and receptor stability . The compound is metabolized into 8.9-dehydro-17β-estradiol, which plays a crucial role in its biological activity .
Comparison with Similar Compounds
8.9-Dehydroestrone sulfate is unique among estrogens due to its distinct pharmacological profile and tissue selectivity. Similar compounds include:
Equilin: Another estrogen found in horses, used in hormone replacement therapy.
Equilenin: Similar to equilin, with slight structural differences.
Estrone: A naturally occurring estrogen in humans and animals, converted into estradiol in the body.
Properties
CAS No. |
63088-90-4 |
|---|---|
Molecular Formula |
C18H20O5S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22)/t16-,18-/m0/s1 |
InChI Key |
OCACCZZVDHCERC-WMZOPIPTSA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


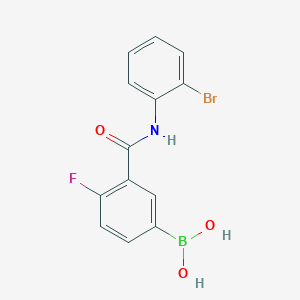
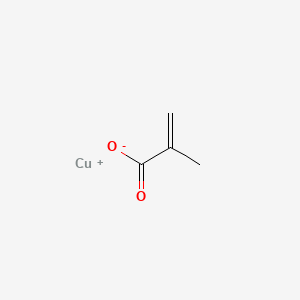
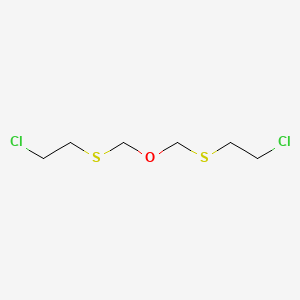
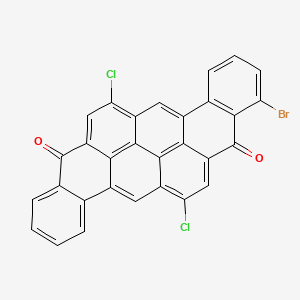

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)

![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)

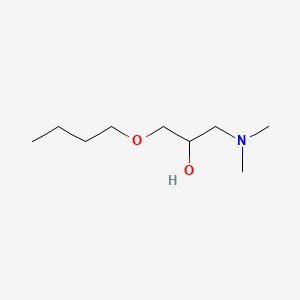
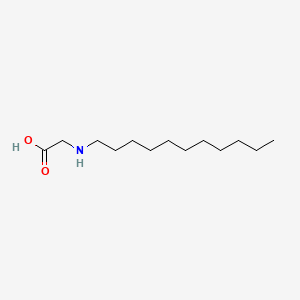
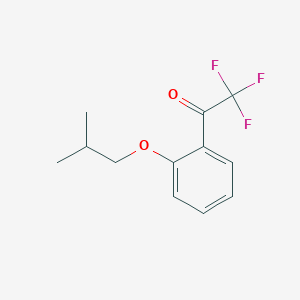
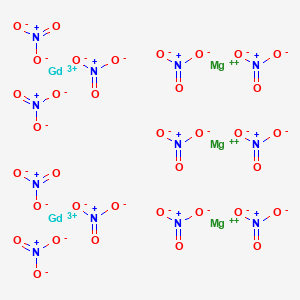
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
